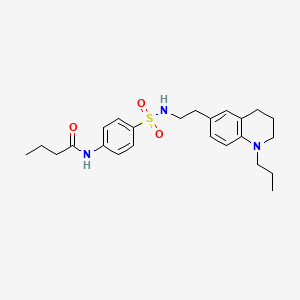
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst
Research introduced a novel nanosized N-sulfonic acid, which was utilized for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated excellent yields and could be reused multiple times without losing its catalytic activity, highlighting its potential in sustainable chemical synthesis processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
C–S Bond Cleavage in Sensitized Photooxygenation
Another study explored the sensitized photooxygenation of tert-alkyl phenyl sulfides, demonstrating C–S bond cleavage under the influence of superoxide anion. This research provides insights into the role of superoxide anions in the photochemical processes, potentially offering pathways to novel synthetic methods for chemical compounds (Baciocchi et al., 2006).
Synthesis and Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were investigated, revealing that certain compounds showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This study underscores the potential of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds
Research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their antimicrobial evaluation highlighted the potential of these compounds in combating bacterial and fungal infections. This research contributes to the ongoing search for new antimicrobial substances (Sarvaiya, Gulati, & Patel, 2019).
Rhodium-Catalyzed Relay Carbenoid Functionalization
A study on rhodium-catalyzed relay carbenoid functionalization of aromatic C-H bonds towards fused heteroarenes highlighted a method for synthesizing pyrano[4,3,2-ij]isoquinoline derivatives. This process showcases the versatility of rhodium catalysis in creating complex molecular structures, which can have various applications in medicinal chemistry and material science (Wu, Xiong, Sun, & Cheng, 2018).
Eigenschaften
IUPAC Name |
N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-3-6-24(28)26-21-9-11-22(12-10-21)31(29,30)25-15-14-19-8-13-23-20(18-19)7-5-17-27(23)16-4-2/h8-13,18,25H,3-7,14-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOSOBBXAYQJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

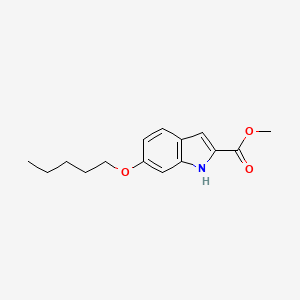
![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)
![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)
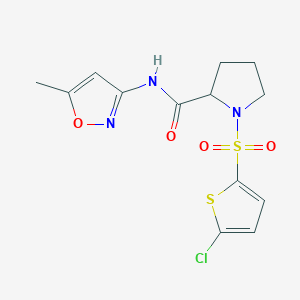
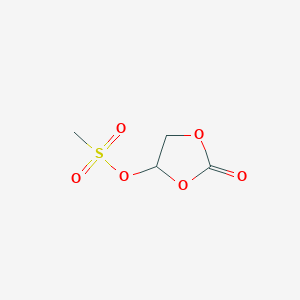
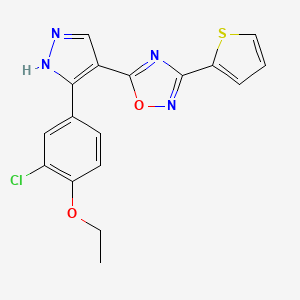
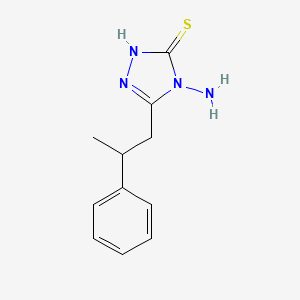

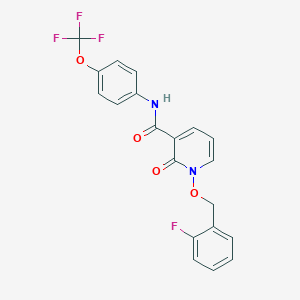
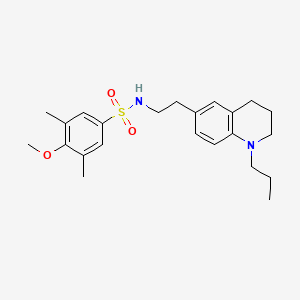
![3-{[(Tert-butoxy)carbonyl]amino}-2-(3-methylphenyl)propanoic acid](/img/structure/B2665486.png)